molecular formula C10H10IN5O B235797 Iodoazidophenoxymethylimidazoline CAS No. 149849-88-7

Iodoazidophenoxymethylimidazoline

Cat. No.: B235797
CAS No.: 149849-88-7
M. Wt: 343.12 g/mol
InChI Key: DMDBVYBPKRDUEH-UHFFFAOYSA-N
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Description

Iodoazidophenoxymethylimidazoline is a synthetic imidazoline derivative characterized by a complex heterocyclic scaffold incorporating iodine, azide, and phenoxymethyl substituents. Imidazolines are a versatile class of nitrogen-containing heterocycles with applications in medicinal chemistry, catalysis, and materials science. The compound’s synthesis likely involves cyclization strategies similar to those reported for related imidazolines, such as the use of aldehydes and ethylenediamine derivatives under oxidative conditions .

Properties

CAS No.

149849-88-7

Molecular Formula

C10H10IN5O

Molecular Weight

343.12 g/mol

IUPAC Name

2-(azido-iodo-phenoxymethyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H10IN5O/c11-10(15-16-12,9-13-6-7-14-9)17-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)

InChI Key

DMDBVYBPKRDUEH-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C(N=[N+]=[N-])(OC2=CC=CC=C2)I

Canonical SMILES

C1CN=C(N1)C(N=[N+]=[N-])(OC2=CC=CC=C2)I

Synonyms

(125I)AZIPI
AZIPI
iodoazidophenoxymethylimidazoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

The following table compares Iodoazidophenoxymethylimidazoline with key imidazoline and imidazole derivatives reported in the literature:

Compound Name Key Substituents Biological Activity (IC₅₀/EC₅₀) Synthesis Yield Key Reference(s)
This compound Iodo, azide, phenoxymethyl Not reported Not reported -
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole Benzyl, thiophene Ligand for imidazoline receptors 78%
Imidazothiazole (Reference Compound 1) Thiazole, phenyl IDO1 inhibitor (IC₅₀ = 1.9 µM) Not reported
2-Iodo-9-methoxy-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine Iodo, methoxy, benzoxazepine Intermediate for pharmaceuticals Not reported
Idazoxan hydrochloride Benzodioxan, imidazoline α₂-adrenoceptor antagonist ≥98% purity

Key Observations :

  • Reactivity: The iodine and azide groups in this compound may enable click chemistry or photoaffinity labeling, distinguishing it from simpler imidazolines like 1-benzyl-2-thienyl derivatives .
  • Biological Targets: Unlike imidazothiazoles (e.g., IDO1 inhibitors with µM-range activity) or Idazoxan (a well-characterized α₂-adrenoceptor antagonist), the target compound’s pharmacological profile remains unexplored .
  • Synthetic Complexity : The presence of multiple substituents likely necessitates multistep synthesis, contrasting with the straightforward cyclization of 1-benzyl-2-thienylimidazoline using N-bromosuccinimide (NBS) .
Spectral and Physicochemical Properties

highlights the impact of substituents on the UV-Vis spectra of dihydroimidazo[l]quinolines. For instance, inductive effects from electron-withdrawing groups (e.g., iodine in this compound) could alter conjugation within the aromatic system, shifting absorption maxima compared to methoxy- or thiophene-substituted analogues .

Industrial and Pharmacological Relevance
  • Idazoxan hydrochloride is commercially available as a high-purity pharmaceutical intermediate, underscoring the scalability of imidazoline synthesis .
  • 2-Iodo-9-methoxy-5,6-dihydrobenzoimidazoxazepine () demonstrates the industrial demand for halogenated imidazoline intermediates in drug development .

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